3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 2034285-88-4
VCID: VC4508396
InChI: InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3
SMILES: CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C
Molecular Formula: C14H19N5
Molecular Weight: 257.341

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine

CAS No.: 2034285-88-4

Cat. No.: VC4508396

Molecular Formula: C14H19N5

Molecular Weight: 257.341

* For research use only. Not for human or veterinary use.

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine - 2034285-88-4

Specification

CAS No. 2034285-88-4
Molecular Formula C14H19N5
Molecular Weight 257.341
IUPAC Name 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine
Standard InChI InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3
Standard InChI Key GEQMWXVSYNRBTL-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₁₉N₅, with a molecular weight of 257.341 g/mol. Its IUPAC name, 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine, reflects the pyridazine backbone substituted at the 3- and 6-positions (Table 1).

Table 1: Molecular Properties of 3-Methyl-6-(4-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)Pyridazine

PropertyValue
CAS Number2034285-88-4
Molecular FormulaC₁₄H₁₉N₅
Molecular Weight257.341 g/mol
IUPAC Name3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine
SMILESCC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C

Structural Features

The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted with a methyl group at position 3 and a piperidine ring at position 6. The piperidine moiety is further functionalized with a 1-methylpyrazole group, introducing additional hydrogen-bonding and π-π stacking capabilities . Computational models suggest that the methylpyrazole group enhances binding affinity to enzymatic targets by participating in hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step heterocyclic reactions (Figure 1):

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds .

  • Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidine ring .

  • Pyridazine Core Assembly: Cyclization via diazotization and coupling reactions .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine + Pentane-2,4-dione60–70
Piperidine AttachmentK₂CO₃, DMF, 80°C50–65
Pyridazine CyclizationH₂SO₄, HNO₃, 0–5°C40–55

Challenges in Synthesis

  • Regioselectivity: Controlling the position of substituents on the pyridazine ring requires precise stoichiometry .

  • Purification: Column chromatography is often needed due to byproduct formation during cyclization.

Structural and Spectroscopic Analysis

NMR and IR Characterization

  • ¹H NMR: Peaks at δ 2.31 ppm (methyl group on pyrazole) and δ 3.82 ppm (piperidine protons) .

  • ¹³C NMR: Signals at δ 152.1 ppm (pyridazine C-6) and δ 121.7 ppm (pyrazole C-3) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 2900 cm⁻¹ (C-H aliphatic) .

X-ray Crystallography

Crystal structures of analogous compounds (e.g., tris(4-methyl-1H-pyrazol-1-yl)methane) reveal dihedral angles of 79–86° between aromatic rings, suggesting a non-planar conformation that may enhance target binding .

TargetActivity (IC₅₀)Model System
MET Kinase39 nMHGF-induced phosphorylation assay
GlyT11.8 nMRat cortical neurons
HepG2 Cell Viability20% at 10 µMIn vitro cytotoxicity

Pharmacokinetics and Toxicity

ADME Properties

  • Solubility: Low aqueous solubility (log P = 2.1).

  • Plasma Exposure: Moderate bioavailability (45% in rat models) .

  • Blood-Brain Barrier Penetration: Kₚ = 0.68, indicating moderate CNS access .

Toxicity Concerns

  • hERG Inhibition: No significant activity at 10 µM, reducing cardiac liability .

  • CYP3A4 Interaction: Minimal time-dependent inhibition, favorable for drug combinations .

Applications in Drug Discovery

Lead Optimization

  • Hybrid Analogues: Combining pyridazine cores with triazolopyridine moieties improves potency and solubility .

  • Structure-Activity Relationships (SAR): Methyl substitution at pyrazole C-5 enhances MET affinity by 3-fold .

Preclinical Development

  • Oncology: Orally bioavailable analogues (e.g., VU6036864) show >90% tumor growth inhibition in xenograft models .

  • Neurology: GlyT1 inhibitors reverse NMDA receptor hypofunction in rodent schizophrenia models .

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